1-Bromo-1-prop-2-enylcyclohexane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-bromo-1-prop-2-enylcyclohexane |
InChI |
InChI=1S/C9H15Br/c1-2-6-9(10)7-4-3-5-8-9/h2H,1,3-8H2 |
InChI Key |
AOXDGBKNVPQLCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)Br |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Bromo 1 Prop 2 Enylcyclohexane
Radical Chain Reactions and Intermediate Species
Radical reactions proceed through a series of steps involving single-electron intermediates. The unique structural features of 1-bromo-1-prop-2-enylcyclohexane, namely the presence of a labile bromine atom and a proximate allyl group, make it a candidate for various radical-mediated transformations.
α-Nitroalkyl Radical Cyclization Processes and Outcomes
Atom Transfer Radical Addition (ATRA) Mechanisms and Applications
Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov This process typically involves the transfer of a halogen atom from an organic halide to a radical initiator, generating a carbon-centered radical that can then add to an alkene or alkyne. The resulting adduct radical can then abstract a halogen atom from another molecule of the organic halide, propagating the radical chain.
Visible light-mediated photoredox catalysis has emerged as a mild and efficient way to initiate ATRA reactions. nih.gov Although direct applications involving this compound are not explicitly detailed in the available literature, the general mechanism suggests its potential as a substrate. The carbon-bromine bond in this compound could be homolytically cleaved under photoredox conditions to generate a tertiary allylic radical. This highly stabilized radical could then participate in addition reactions. Studies on other bromoalkanes have shown that this method is tolerant of various functional groups and can be used to synthesize complex molecules. nih.govrsc.org
Table 1: General Features of Atom Transfer Radical Addition (ATRA)
| Feature | Description |
| Initiation | Generation of a radical, often via photoredox catalysis or with a radical initiator. |
| Propagation | Addition of the generated radical to an unsaturated bond, followed by halogen atom transfer from the starting halide to the adduct radical. |
| Termination | Combination or disproportionation of radical species. |
| Substrates | Organic halides (including bromoalkanes) and unsaturated compounds (alkenes, alkynes). |
| Products | Adducts resulting from the addition of the organic radical and a halogen across the unsaturated bond. |
Photoredox Catalysis in Radical Generation and Reactivity
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, providing a versatile platform for generating radical intermediates under mild conditions. sigmaaldrich.com This methodology can be applied to a wide range of transformations, including the functionalization of C-H bonds and cross-coupling reactions. sigmaaldrich.comyoutube.com
In the context of this compound, a photoredox catalyst, upon excitation by visible light, could either oxidize or reduce the substrate to generate a radical species. For instance, an excited photocatalyst could abstract an electron from the bromine atom, leading to the formation of a radical cation, or donate an electron to the C-Br bond, causing its reductive cleavage to form a tertiary allylic radical and a bromide anion. The resulting radical intermediate could then engage in various synthetic transformations. The efficiency and outcome of such reactions would depend on the specific photocatalyst, solvent, and other reaction conditions employed. nih.gov
Nucleophilic Substitution Mechanisms
Nucleophilic substitution reactions at the brominated center of this compound are expected to be a prominent mode of reactivity, given the presence of a good leaving group (bromide) on a tertiary carbon.
Studies on S\N1 and S\N2 Pathways at the Brominated Center
The structure of this compound as a tertiary alkyl halide strongly favors a unimolecular nucleophilic substitution (S\N1) mechanism over a bimolecular (S\N2) pathway. libretexts.orgmasterorganicchemistry.com The S\N2 mechanism is disfavored due to the significant steric hindrance around the tertiary carbon center, which prevents the backside attack of a nucleophile. youtube.comyoutube.com
The S\N1 mechanism proceeds through a two-step process:
Formation of a carbocation: The carbon-bromine bond heterolytically cleaves in the rate-determining step to form a tertiary allylic carbocation and a bromide ion. This carbocation is particularly stable due to the electron-donating effects of the three alkyl groups and resonance delocalization of the positive charge across the adjacent double bond. libretexts.orgmasterorganicchemistry.com
Nucleophilic attack: A nucleophile then rapidly attacks the planar carbocation from either face, leading to a racemic or near-racemic mixture of products if the carbon were chiral.
The solvolysis of similar tertiary halides, such as 1-bromo-1-methylcyclohexane (B3058953) in ethanol, is known to proceed via an S\N1 mechanism, yielding both substitution (ether) and elimination (alkene) products. pdx.eduvaia.comvaia.com The rate of an S\N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comyoutube.com
Table 2: Comparison of S\N1 and S\N2 Mechanisms for this compound
| Feature | S\N1 Pathway | S\N2 Pathway |
| Substrate Structure | Highly favored (tertiary, allylic) | Highly disfavored (steric hindrance) |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization (if chiral center) | Inversion of configuration |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Single Electron Transfer (SET) and S\RN1 Reaction Observations in Analogues
While direct evidence for Single Electron Transfer (SET) and radical nucleophilic substitution (S\RN1) reactions involving this compound is scarce in the surveyed literature, these mechanisms are known to occur in analogous systems. The S\RN1 mechanism is a chain reaction that proceeds through radical and radical anion intermediates. It is often observed with substrates that can form stable radical anions and in reactions initiated by light or a solvated electron.
Given that this compound can form a stable tertiary allylic radical, it is plausible that under appropriate conditions (e.g., with certain nucleophiles and photochemical initiation), it could undergo S\RN1-type reactions. These pathways can sometimes lead to products that are different from those obtained via traditional S\N1 or S\N2 mechanisms.
Electrophilic Addition Reactions to the Alkene Moiety
The prop-2-enyl (allyl) group in this compound contains a carbon-carbon double bond, which is a site of high electron density. This makes it susceptible to attack by electrophiles, initiating addition reactions.
Anti-Markovnikov Addition Principles in Bromination
While the electrophilic addition of hydrogen halides to unsymmetrical alkenes typically follows Markovnikov's rule, the addition of hydrogen bromide (HBr) can proceed via an anti-Markovnikov pathway in the presence of peroxides. libretexts.org This alternative mechanism is a free-radical chain reaction. libretexts.orgyoutube.com
The reaction is initiated by the homolytic cleavage of the peroxide, which generates alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to form a bromine radical (Br•). youtube.comyoutube.com The bromine radical, acting as an electrophile, then attacks the alkene at the less substituted carbon atom of the double bond. youtube.com This regioselectivity is governed by the stability of the resulting carbon radical intermediate; addition to the terminal carbon of the prop-2-enyl group leads to a more stable secondary radical on the internal carbon. youtube.com This carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, thus propagating the chain. youtube.com
In the context of this compound, the anti-Markovnikov addition of HBr would be expected to yield 1-bromo-1-(2,3-dibromopropyl)cyclohexane.
Table 1: Proposed Products of HBr Addition to this compound
| Starting Material | Reagents | Predominant Product | Regioselectivity |
|---|
It is important to distinguish this from the electrophilic addition of bromine (Br₂), which typically proceeds through a cyclic bromonium ion intermediate to give a vicinal dibromide. chemguide.co.ukchegg.comlibretexts.org The stereochemistry of this reaction is typically anti-addition. askfilo.com
Rearrangement Processes and Cyclization Phenomena
The presence of both a bromine atom and an alkene in this compound allows for the exploration of intramolecular rearrangement and cyclization reactions, particularly those involving radical intermediates.
Intramolecular Cyclization of Alkenyl Radicals
The carbon-bromine bond in this compound can be cleaved under radical conditions to generate a tertiary alkyl radical. This can be achieved using radical initiators such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) or through photoredox catalysis. wikipedia.orgrsc.org Once formed, the radical can undergo an intramolecular cyclization by attacking the double bond of the allyl group. wikipedia.orgthieme-connect.de
These radical cyclization reactions are powerful methods for the formation of cyclic and bicyclic compounds. thieme-connect.de The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo and 6-endo cyclizations being common pathways for hexenyl radicals. The formation of five- and six-membered rings is generally favored over smaller or larger rings. wikipedia.org
For the radical derived from this compound, a 5-exo-trig cyclization would lead to the formation of a five-membered ring, resulting in a spirocyclic system. This process would generate a new primary radical which can then be quenched, for instance, by abstracting a hydrogen atom from a donor like Bu₃SnH. wikipedia.org This would yield a substituted spiro[4.5]decane derivative.
Table 2: Plausible Intramolecular Radical Cyclization of this compound
| Precursor | Radical Initiator | Proposed Cyclized Product | Cyclization Mode |
|---|
The efficiency and stereochemical outcome of such cyclizations can be influenced by various factors, including the nature of the substituents and the reaction conditions. thieme-connect.de
Computational and Theoretical Studies on 1 Bromo 1 Prop 2 Enylcyclohexane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Through DFT calculations, it is possible to determine various properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and to predict the molecule's reactivity.
For 1-Bromo-1-prop-2-enylcyclohexane, specific DFT studies are not found in the reviewed literature. Such a study would theoretically involve selecting an appropriate functional (like B3LYP or CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) to model the compound. researchgate.net The results would provide insight into how the bromine atom and the prop-2-enyl group influence the electronic properties of the cyclohexane (B81311) ring.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with other molecules over time.
There are no specific molecular dynamics simulation studies reported for this compound. A hypothetical MD simulation would allow for the exploration of the different chair and boat conformations of the cyclohexane ring and the rotational freedom of the prop-2-enyl substituent. This would help in understanding the preferred three-dimensional structures of the molecule and how it might interact with solvents or other reactants in a dynamic environment.
Transition State Modeling for Reaction Mechanism Elucidation
Transition state modeling is a computational technique used to study the energy barriers and pathways of chemical reactions. By locating the transition state structure for a given reaction, chemists can understand the mechanism and predict the reaction rate.
No studies involving transition state modeling for reactions of this compound have been identified. Such research would be valuable for understanding, for example, the mechanisms of nucleophilic substitution at the bromine-bearing carbon or addition reactions at the double bond of the prop-2-enyl group.
Quantum Chemical Approaches to Spectroscopic Parameter Prediction
Quantum chemical calculations can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared spectra). These theoretical predictions can be a powerful tool in the structural elucidation of new compounds by comparing the calculated spectra to experimental data.
While general quantum chemistry-based methods for predicting spectra are available, their specific application to this compound is not documented. nih.gov A computational study in this area would involve methods like the Gauge-Independent Atomic Orbital (GIAO) approach for NMR chemical shift calculations, which could then be correlated with experimentally obtained ¹H and ¹³C NMR spectra. researchgate.net
Synthetic Utility and Chemical Transformations of 1 Bromo 1 Prop 2 Enylcyclohexane
Role as a Reactive Intermediate in Organic Synthesis
1-Bromo-1-prop-2-enylcyclohexane serves as a bifunctional intermediate in organic synthesis. The tertiary bromide at the C1 position of the cyclohexane (B81311) ring is a good leaving group, susceptible to nucleophilic substitution and elimination reactions, and can participate in various cross-coupling reactions. Concurrently, the prop-2-enyl (allyl) group provides a handle for a plethora of transformations, including cyclization reactions and functional group interconversions. The strategic manipulation of these two functional groups allows for the sequential or tandem construction of intricate molecular architectures. The interplay between the reactivity of the alkyl bromide and the alkene moiety is central to its synthetic applications.
Carbon-Carbon Bond Forming Reactions
The ability to form new carbon-carbon bonds is a cornerstone of modern organic synthesis. This compound is well-equipped for such transformations, primarily through reactions involving the bromine center and cyclization reactions utilizing the allyl group.
The bromine atom in this compound can be readily displaced or inserted into by various transition metal catalysts, enabling a range of cross-coupling reactions. While specific examples with this exact substrate are not extensively documented in publicly available literature, its reactivity can be inferred from well-established cross-coupling methodologies applied to similar tertiary alkyl bromides.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. organic-chemistry.orgyoutube.com For instance, a Suzuki-Miyaura coupling could potentially be employed to couple the cyclohexyl core with various aryl or vinyl boronic acids. Similarly, Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings represent viable strategies for introducing new carbon-based fragments at the C1 position. The general scheme for such a transformation is depicted below:
Reaction Scheme:
this compound + R-M → 1-Allyl-1-R-cyclohexane + M-Br
(Where R-M can be an organoboron, organozinc, organotin, or organomagnesium reagent)
The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions to favor the desired coupling over potential side reactions like elimination.
The allyl group in this compound is perfectly positioned for intramolecular cyclization reactions, leading to the formation of spirocyclic systems, which are common motifs in natural products. banglajol.info One of the most powerful methods for achieving such transformations is the intramolecular Heck reaction. wikipedia.orgprinceton.educhim.itlibretexts.org In this reaction, a palladium catalyst first oxidatively adds to the carbon-bromine bond. The resulting organopalladium species can then undergo an intramolecular migratory insertion with the alkene of the allyl group to form a new carbon-carbon bond, ultimately leading to a spiro[5.5]undecane derivative after β-hydride elimination.
The regioselectivity of the cyclization (i.e., the size of the newly formed ring) is generally controlled by the tether length and steric factors, favoring the formation of five- or six-membered rings. For this compound, a 6-exo-trig cyclization is expected, which would lead to the formation of a spiro[5.5]undecane skeleton.
Table 1: Representative Intramolecular Heck Reactions for the Formation of Spirocyclic Systems (Analogous Systems)
| Starting Material | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromo-N-(2-cyclohexenyl)aniline | Pd(OAc)2, P(o-tol)3, Ag2CO3 | Spiro[cyclohexane-1,3'-indoline] | 75 | chim.it |
| 1-(2-Bromophenyl)-4-methyl-3-penten-1-ol | Pd(OAc)2, PPh3, Et3N | 3-Methyl-1-spiro princeton.eduresearchgate.netdecan-1-one | 82 | princeton.edu |
Radical cyclizations provide another avenue to polycyclic systems. nih.govnih.gov Treatment of this compound with a radical initiator, such as tributyltin hydride (Bu3SnH) and AIBN, would generate a radical at the C1 position. This radical can then add to the intramolecular double bond of the allyl group, leading to the formation of a spirocyclic system.
Diversification via Functional Group Transformations of the Alkene Moiety
The alkene of the allyl group in this compound can be readily transformed into a variety of other functional groups, further enhancing its synthetic utility. These transformations can be performed before or after reactions involving the bromine center, allowing for a high degree of molecular diversification.
Ozonolysis: Oxidative cleavage of the double bond via ozonolysis would yield a ketone, specifically (1-bromocyclohexyl)acetaldehyde. youtube.comyoutube.comyoutube.comyoutube.com This transformation provides a route to introduce an oxygenated functional group and shorten the side chain.
Reaction Scheme:
this compound --1. O3; 2. DMS--> (1-Bromocyclohexyl)acetaldehyde
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. libretexts.orglibretexts.orgyoutube.comkhanacademy.orgyoutube.com Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4), while anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. This introduces two hydroxyl groups, which can be further functionalized.
Table 2: Common Alkene Functionalization Reactions
| Reaction | Reagents | Product Functional Group |
| Ozonolysis | 1. O3; 2. DMS or Zn/H2O | Aldehyde/Ketone |
| Syn-Dihydroxylation | OsO4, NMO or cold, dilute KMnO4, NaOH | Vicinal Diol (syn) |
| Anti-Dihydroxylation | 1. m-CPBA; 2. H3O+ | Vicinal Diol (anti) |
Application in the Construction of Complex Organic Architectures
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of complex organic molecules. The ability to form spirocyclic systems is particularly noteworthy, as this structural motif is present in numerous natural products with interesting biological activities. banglajol.info For example, the spiro[5.5]undecane core is found in various terpenoids and alkaloids.
Furthermore, the sequential application of cross-coupling reactions at the bromine center followed by functionalization of the allyl group (or vice versa) allows for the construction of highly substituted and stereochemically complex molecules. For instance, a Suzuki coupling to introduce an aromatic ring, followed by dihydroxylation of the alkene and subsequent derivatization of the diol, could lead to a wide array of complex structures from a single, versatile starting material.
Future Research Directions and Unexplored Reactivity of 1 Bromo 1 Prop 2 Enylcyclohexane
Development of Novel Catalytic Systems for Selective Transformations
The presence of a reactive allylic bromide moiety makes 1-bromo-1-prop-2-enylcyclohexane an ideal candidate for a wide array of catalytic cross-coupling reactions. Future research should focus on the development of novel catalytic systems that can achieve high levels of regio- and stereoselectivity.
Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, represent a foundational area for exploration. rsc.org While traditionally applied to allylic acetates and carbonates, modern palladium catalysts have shown efficacy in the cross-coupling of unactivated alkyl electrophiles. rsc.org The development of palladium catalysts with tailored ligands could enable the selective coupling of this compound with a variety of nucleophiles, including soft carbon nucleophiles like malonates, as well as nitrogen and oxygen nucleophiles. A significant challenge to overcome will be controlling the regioselectivity, preventing the formation of the isomeric product resulting from attack at the terminal carbon of the allyl group.
Rhodium and copper-based catalytic systems also offer exciting prospects. Rhodium catalysts have demonstrated remarkable efficiency in the amination of tertiary allylic trichloroacetimidates, providing a pathway to chiral α,α-disubstituted allylic N-arylamines. nist.govnp-mrd.org Adapting these systems for the direct amination of this compound could provide a direct route to valuable chiral amines. Copper-catalyzed cross-coupling reactions, known for their cost-effectiveness and unique reactivity, are another promising avenue. nih.govrsc.org The development of copper-based catalysts could facilitate couplings with a broad range of nucleophiles, including organoboron reagents and amines, under mild conditions. nih.govrsc.org
A key area for innovation lies in enantioselective catalysis. The creation of a chiral quaternary center at the C1 position of the cyclohexane (B81311) ring is a significant synthetic challenge. Future work should explore the use of chiral ligands in palladium, rhodium, and copper catalysis to induce high levels of enantioselectivity in cross-coupling reactions of this compound.
Investigation of Unprecedented Reactivity Profiles
The interplay between the tertiary bromide, the allyl group, and the cyclohexane ring in this compound could give rise to novel and unexpected reactivity. A thorough investigation into its reaction under various conditions is warranted to uncover these unprecedented reactivity profiles.
Rearrangement reactions are a likely area of interest. Allylic systems are prone to rearrangements, and the tertiary nature of the bromide in this compound could facilitate such processes. masterorganicchemistry.commasterorganicchemistry.com For instance, under solvolytic conditions or in the presence of Lewis acids, the formation of a tertiary carbocation could lead to skeletal rearrangements of the cyclohexane ring or migration of the allyl group. These rearrangements could potentially be harnessed to synthesize complex and unique molecular architectures.
The participation of the allyl group in intramolecular reactions is another fertile ground for discovery. For example, under radical conditions, the allyl group could participate in cyclization reactions, leading to the formation of bicyclic systems. Furthermore, the electronic properties of the allyl group could influence the reactivity of the C-Br bond in unexpected ways, potentially enabling novel activation modes.
The potential for the compound to undergo elimination reactions to form conjugated dienes also warrants investigation. The regioselectivity of this elimination would be of fundamental interest.
Exploration of New Methodologies for Synthesis and Derivatization
While the most probable synthetic route to this compound is the allylic bromination of 1-allylcyclohexane, the exploration of alternative and more efficient synthetic methodologies is a crucial research direction. One potential alternative involves the synthesis of 1-allylcyclohexan-1-ol, followed by a substitution reaction to introduce the bromine atom. This two-step approach might offer better control over the reaction and could be more amenable to large-scale synthesis.
The development of novel derivatization strategies for this compound is also of significant interest. The allyl group provides a handle for a variety of transformations, including epoxidation, dihydroxylation, and metathesis reactions. These derivatizations could lead to a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Furthermore, the bromine atom can be replaced by a wide range of other functional groups through nucleophilic substitution reactions. This would allow for the synthesis of a vast array of 1-allyl-1-substituted cyclohexanes, each with its own unique properties and potential applications.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insight
A comprehensive understanding of the structure, bonding, and reactivity of this compound requires the application of advanced spectroscopic and computational techniques. While experimental data for this specific compound is scarce, data from structurally related molecules can provide a starting point for these investigations.
Table 1: Postulated Spectroscopic Data for this compound
| Spectroscopic Technique | Postulated Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.80-5.95 (m, 1H, -CH=), 5.10-5.25 (m, 2H, =CH₂), 2.50-2.65 (d, 2H, -CH₂-allyl), 1.50-2.20 (m, 10H, cyclohexane-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 134.5 (-CH=), 118.0 (=CH₂), 75.0 (C-Br), 45.0 (-CH₂-allyl), 35.0, 25.0, 22.0 (cyclohexane-C) |
| IR (neat) | ν 3075, 2930, 2860, 1640, 915, 650 cm⁻¹ |
| Mass Spectrometry (EI) | m/z (%) 204/202 (M⁺), 123 (M⁺ - Br), 41 (allyl fragment) |
Note: The data in this table is postulated based on typical values for similar structural motifs and has not been experimentally verified for this compound.
High-resolution NMR techniques, such as 2D COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals. Mass spectrometry would confirm the molecular weight and provide information about fragmentation patterns. Infrared spectroscopy would identify the characteristic vibrational frequencies of the functional groups present. nist.gov
Computational chemistry, particularly Density Functional Theory (DFT), can provide deep mechanistic insights into the reactions of this compound. escholarship.org DFT calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. escholarship.org This information would be instrumental in the rational design of new catalytic systems and in understanding any unprecedented reactivity that may be observed.
Q & A
Q. What are the key considerations for designing a synthesis route for 1-Bromo-1-prop-2-enylcyclohexane?
- Methodological Answer : A retrosynthetic approach is critical. Start by identifying functional groups and potential precursors. For brominated cyclohexane derivatives, cyclohexanone is a common starting material. Alkylation or allylation reactions can introduce the prop-2-enyl group, followed by bromination using reagents like PBr₃ or HBr in the presence of peroxides. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity. Monitor reaction progress using TLC and confirm structures via NMR and IR spectroscopy. Reference synthetic strategies for analogous compounds (e.g., bromomethylcyclohexanes) .
Q. How can the stereoisomerism of this compound be systematically analyzed?
- Methodological Answer : Enantiomer and diastereomer identification requires chiral resolution techniques. Use polarimetry to detect optical activity and assign (R/S) configurations via the Cahn-Ingold-Prelog rules. For cyclohexane derivatives, chair conformations must be modeled to evaluate axial/equatorial substituent effects. X-ray crystallography (as in ) or NOESY NMR can resolve spatial arrangements. Computational tools like DFT optimize molecular geometries to predict stability trends among isomers .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Store in tightly sealed containers under inert gas (e.g., N₂) to prevent degradation. In case of exposure, wash affected areas with soap/water (skin) or move to fresh air (inhalation). Consult safety data sheets for brominated cyclohexanes, which highlight flammability and reactivity hazards .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic pathways for this compound?
- Methodological Answer : Databases like Reaxys and Pistachio provide reaction templates for brominated alicyclic compounds. Apply template relevance models (e.g., Template_relevance in ) to rank synthetic routes by plausibility scores (>0.01). Molecular docking simulations assess steric and electronic compatibility of intermediates. Machine learning algorithms (e.g., neural networks) predict yields based on solvent polarity, temperature, and catalyst compatibility .
Q. What experimental and computational approaches are used to study the photophysical properties of brominated cyclohexane derivatives?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the prop-2-enyl group. Time-dependent DFT (TD-DFT) calculates excited-state geometries and oscillator strengths. Fluorescence quenching experiments with electron-deficient reagents (e.g., nitrobenzene) probe charge-transfer interactions. For mechanistic insights, combine transient absorption spectroscopy with ab initio molecular dynamics to track excited-state relaxation pathways .
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in brominated cyclohexane compounds?
- Methodological Answer : ¹H/¹³C NMR assignments rely on coupling constants (e.g., allylic protons in prop-2-enyl groups show distinct splitting patterns). For crystallography, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). High-resolution data (R factor <0.05) from synchrotron sources resolve Br···H interactions and confirm regiochemistry. Compare experimental bond lengths/angles with DFT-optimized structures to validate accuracy .
Data Interpretation & Contradiction Management
Q. How should researchers address discrepancies in biological activity data for brominated cyclohexane derivatives?
- Methodological Answer : Cross-validate cytotoxicity assays (e.g., MTT vs. lactate dehydrogenase) to rule out false positives. For antimicrobial activity, standardize inoculum sizes and use positive controls (e.g., 4-bromo-2-methylphenol in ). Dose-response curves (IC₅₀/EC₅₀) quantify potency, while molecular dynamics simulations identify target binding affinities. Address batch-to-batch variability via HPLC purity checks (>98%) .
Q. What strategies mitigate side reactions during allylation or bromination steps in synthesis?
- Methodological Answer : For allylation, use Pd-catalyzed coupling to minimize β-hydride elimination. Bromination under anhydrous conditions prevents hydrolysis. Add radical inhibitors (e.g., BHT) to suppress undesired chain reactions. Monitor intermediates via GC-MS and optimize stoichiometry (e.g., 1.2 eq. Br₂) to avoid over-bromination. Reference protocols for similar compounds (e.g., 1-bromo-4,4-dimethylcyclohex-1-ene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
